4-Methoxy-3-(pyridin-4-yl)benzonitrile
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Overview
Description
4-Methoxy-3-(pyridin-4-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group, a pyridin-4-yl group, and a nitrile group
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 4-methoxybenzonitrile with pyridin-4-yl boronic acid using a palladium catalyst under mild conditions.
Nucleophilic Aromatic Substitution: Another approach is the substitution of a suitable leaving group on the benzene ring with pyridin-4-ylamine in the presence of a strong base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura cross-coupling reactions, optimized for efficiency and yield. The process is carried out in reactors designed to handle the specific requirements of the reaction, such as temperature control and the use of inert atmospheres.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyridin-4-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-4-yl)benzylamine.
Substitution: Brominated derivatives of the compound.
Scientific Research Applications
4-Methoxy-3-(pyridin-4-yl)benzonitrile has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyridin-4-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-3-(pyridin-3-yl)benzonitrile: Similar structure but with a different position of the pyridinyl group.
3-Methoxy-4-(pyridin-4-yl)benzonitrile: Different positions of the methoxy and pyridinyl groups.
Uniqueness: 4-Methoxy-3-(pyridin-4-yl)benzonitrile is unique due to its specific arrangement of substituents, which affects its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-3-pyridin-4-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-3-2-10(9-14)8-12(13)11-4-6-15-7-5-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSFKYCCNNTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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